N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N~4~-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core substituted with thienyl and aminocarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The aminocarbonyl group can be reduced to an amine.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N~4~-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- N~4~-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-5-CHLORO-2-THIOPHENECARBOXAMIDE
Uniqueness
N~4~-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern on the quinoline ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H16ClN3O2S2 |
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Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2S2/c1-10-11(2)28-21(18(10)19(23)26)25-20(27)13-9-15(16-7-8-17(22)29-16)24-14-6-4-3-5-12(13)14/h3-9H,1-2H3,(H2,23,26)(H,25,27) |
InChI Key |
VPTXOCUXXJWBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C |
Origin of Product |
United States |
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